n,n-Dimethyl-3-phenoxybenzamide n,n-Dimethyl-3-phenoxybenzamide
Brand Name: Vulcanchem
CAS No.: 65261-13-4
VCID: VC4121044
InChI: InChI=1S/C15H15NO2/c1-16(2)15(17)12-7-6-10-14(11-12)18-13-8-4-3-5-9-13/h3-11H,1-2H3
SMILES: CN(C)C(=O)C1=CC(=CC=C1)OC2=CC=CC=C2
Molecular Formula: C15H15NO2
Molecular Weight: 241.28 g/mol

n,n-Dimethyl-3-phenoxybenzamide

CAS No.: 65261-13-4

Cat. No.: VC4121044

Molecular Formula: C15H15NO2

Molecular Weight: 241.28 g/mol

* For research use only. Not for human or veterinary use.

n,n-Dimethyl-3-phenoxybenzamide - 65261-13-4

Specification

CAS No. 65261-13-4
Molecular Formula C15H15NO2
Molecular Weight 241.28 g/mol
IUPAC Name N,N-dimethyl-3-phenoxybenzamide
Standard InChI InChI=1S/C15H15NO2/c1-16(2)15(17)12-7-6-10-14(11-12)18-13-8-4-3-5-9-13/h3-11H,1-2H3
Standard InChI Key QWYKXHIHESMKFO-UHFFFAOYSA-N
SMILES CN(C)C(=O)C1=CC(=CC=C1)OC2=CC=CC=C2
Canonical SMILES CN(C)C(=O)C1=CC(=CC=C1)OC2=CC=CC=C2

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

N,N-Dimethyl-3-phenoxybenzamide consists of a benzamide core (C₆H₅CON) modified by a phenoxy group (–OC₆H₅) at the meta position and two methyl groups attached to the amide nitrogen. The IUPAC name, N,N-dimethyl-3-phenoxybenzamide, reflects this substitution pattern . The planar benzamide moiety and the steric bulk of the phenoxy group influence the compound’s reactivity and intermolecular interactions.

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular formulaC₁₅H₁₅NO₂
Molecular weight241.28 g/mol
SMILESCN(C)C(=O)C1=CC(=CC=C1)OC2=CC=CC=C2
InChIKeyQWYKXHIHESMKFO-UHFFFAOYSA-N

Spectroscopic Profiles

Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy provide critical insights into the compound’s electronic environment. The ¹H NMR spectrum (300 MHz, CDCl₃) displays signals for aromatic protons (δ 7.15–7.45 ppm), the methyl groups on the amide nitrogen (δ 3.00–3.14 ppm), and the phenoxy-linked benzene ring (δ 6.80–7.10 ppm) . The ¹³C NMR spectrum confirms the carbonyl carbon at δ 169.05 ppm and aromatic carbons between δ 115–148 ppm . IR spectroscopy reveals strong absorption bands for the amide C=O stretch (~1650 cm⁻¹) and aromatic C–O–C asymmetric stretching (~1240 cm⁻¹) .

Synthesis and Reaction Pathways

Conventional Synthesis Methods

The compound is typically synthesized via amide coupling between 3-phenoxybenzoic acid and dimethylamine. This reaction employs activating agents such as thionyl chloride (SOCl₂) or carbodiimides (e.g., DCC) to form the reactive acyl chloride or mixed anhydride intermediate . For example:

  • Acyl Chloride Formation:

    3-Phenoxybenzoic acid+SOCl23-Phenoxybenzoyl chloride+HCl+SO23\text{-Phenoxybenzoic acid} + \text{SOCl}_2 \rightarrow 3\text{-Phenoxybenzoyl chloride} + \text{HCl} + \text{SO}_2
  • Amidation:

    3-Phenoxybenzoyl chloride+(CH3)2NHN,N-Dimethyl-3-phenoxybenzamide+HCl3\text{-Phenoxybenzoyl chloride} + (\text{CH}_3)_2\text{NH} \rightarrow \text{N,N-Dimethyl-3-phenoxybenzamide} + \text{HCl}

Continuous-Flow Synthesis Innovations

Recent advances leverage fixed-bed reactors for continuous production, enhancing yield and scalability. Catalysts like H-ZSM-5 zeolites facilitate the Michael addition of dimethylamine to acrylonitrile derivatives, followed by hydrogenation with Raney-Ni or ZL-311-R catalysts . Under optimized conditions (30°C, 1.0 MPa, LHSV 1.1–4 h⁻¹), conversion rates exceed 99.5% .

Physicochemical Properties

Thermal Stability and Solubility

N,N-Dimethyl-3-phenoxybenzamide exhibits moderate thermal stability, decomposing above 200°C. It is soluble in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated hydrocarbons (e.g., chloroform) but poorly soluble in water (<0.1 mg/mL at 25°C) .

Table 2: Physical Properties

PropertyValueSource
Melting pointNot reported
Boiling pointDecomposes >200°C
LogP (octanol-water)~2.8 (estimated)

Crystallographic Data

Single-crystal X-ray diffraction studies of analogous benzamides reveal monoclinic crystal systems with P2₁/c space groups. The amide group adopts a planar configuration, while the phenoxy moiety introduces torsional angles of 45–60° relative to the benzamide plane .

Applications and Industrial Relevance

Pharmaceutical Intermediate

The compound’s amide functionality makes it a precursor for neuroactive agents and kinase inhibitors. Structural analogs have shown activity in modulating GABA receptors and inhibiting cyclooxygenase-2 (COX-2) .

Agrochemical Uses

In agrochemistry, N,N-dimethyl-3-phenoxybenzamide derivatives act as herbicides and insect growth regulators. The phenoxy group enhances lipid solubility, facilitating translocation in plant tissues .

Material Science

Its aromatic and amide groups contribute to polymer cross-linking and liquid crystal formation. Copolymers incorporating this monomer exhibit enhanced thermal resistance and mechanical strength .

Future Research Directions

  • Toxicological Profiling: Systematic studies on chronic exposure and ecotoxicology.

  • Catalytic Process Optimization: Developing earth-abundant catalysts for greener synthesis.

  • Drug Discovery: Screening for antimicrobial or anticancer activities using high-throughput assays.

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